Biochemical Potency: RBN012759 Exhibits >100-Fold Improvement in IC₅₀ Compared to First-Generation PARP14 Inhibitor H10
In a direct head-to-head comparison reported in the literature, RBN012759 demonstrates an IC₅₀ of 0.003 µM against PARP14, whereas the first-generation PARP14 inhibitor H10 exhibits an IC₅₀ of 0.49 µM [1]. This represents a >160-fold improvement in biochemical potency.
| Evidence Dimension | PARP14 biochemical inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.003 µM (3 nM) |
| Comparator Or Baseline | H10: 0.49 µM (490 nM) |
| Quantified Difference | >160-fold lower IC₅₀ (more potent) |
| Conditions | In vitro biochemical assay (TR-FRET or similar) |
Why This Matters
Superior biochemical potency translates directly to lower required concentrations in cellular and in vivo experiments, reducing the risk of off-target effects due to compound overload.
- [1] Table 2, PMC9940457; H10 data from Peng et al., 2017; RBN012759 data from Schenkel et al., 2021. View Source
